1,2-Dihydro-1,2-dihydroxy-6-nitrochrysene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydro-1,2-dihydroxy-6-nitrochrysene is a significant compound in the field of chemical research due to its mutagenic and carcinogenic properties. It is a metabolite of 6-nitrochrysene, an environmental pollutant known for its potent mammary carcinogenic effects in rats . The compound has been extensively studied for its role in chemical carcinogenesis and its mutagenic activities in various biological systems .
Preparation Methods
The synthesis of 1,2-dihydro-1,2-dihydroxy-6-nitrochrysene typically involves the metabolism of 6-nitrochrysene. This process can be carried out using rat liver microsomes treated with Aroclor 1254 . The major ethyl acetate-soluble metabolite is identified based on its mass, UV, and proton magnetic resonance spectra . The reaction conditions include aerobic and anaerobic environments, with the latter producing both this compound and 6-aminochrysene .
Chemical Reactions Analysis
1,2-Dihydro-1,2-dihydroxy-6-nitrochrysene undergoes several types of chemical reactions, including:
Oxidation: Further metabolism under aerobic conditions leads to the formation of 1,2-dihydroxy-6-nitrochrysene.
Reduction: The compound can be reduced to form 6-aminochrysene under anaerobic conditions.
Common reagents used in these reactions include rat liver 9000 × g supernatant and various solvents like ethyl acetate . The major products formed from these reactions are 1,2-dihydroxy-6-nitrochrysene and 6-aminochrysene .
Scientific Research Applications
1,2-Dihydro-1,2-dihydroxy-6-nitrochrysene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-dihydro-1,2-dihydroxy-6-nitrochrysene involves its metabolism to reactive intermediates that can form DNA adducts. These adducts lead to mutations, which can result in carcinogenesis . The compound’s mutagenic activity is influenced by its stereochemistry, with the [R,R]-isomer being more potent than the [S,S]-isomer . The major molecular targets include DNA, where the compound induces base-pair substitutions such as AT→GC and AT→TA .
Comparison with Similar Compounds
1,2-Dihydro-1,2-dihydroxy-6-nitrochrysene is unique compared to other similar compounds due to its specific metabolic pathway and potent mutagenic effects. Similar compounds include:
6-Nitrochrysene: The parent compound, known for its carcinogenic properties.
6-Aminochrysene: A reduction product of this compound, also mutagenic.
1,2-Dihydroxy-6-nitrochrysene: An oxidation product with similar mutagenic properties.
These compounds share similar metabolic pathways but differ in their mutagenic potency and the types of DNA adducts they form .
Properties
CAS No. |
91828-72-7 |
---|---|
Molecular Formula |
C18H13NO4 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
(1S,2S)-6-nitro-1,2-dihydrochrysene-1,2-diol |
InChI |
InChI=1S/C18H13NO4/c20-17-8-7-12-14(18(17)21)6-5-11-10-3-1-2-4-13(10)16(19(22)23)9-15(11)12/h1-9,17-18,20-21H/t17-,18-/m0/s1 |
InChI Key |
LZFRXTYVXJWZHG-ROUUACIJSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C=C2[N+](=O)[O-])C4=C(C=C3)C(C(C=C4)O)O |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C(C=C2[N+](=O)[O-])C4=C(C=C3)[C@@H]([C@H](C=C4)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C2[N+](=O)[O-])C4=C(C=C3)C(C(C=C4)O)O |
Synonyms |
1,2-DDNCR 1,2-dihydro-1,2-dihydroxy-6-nitrochrysene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.